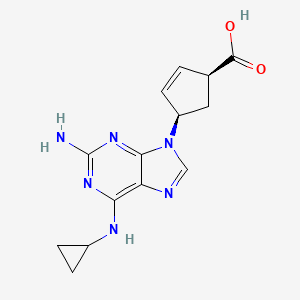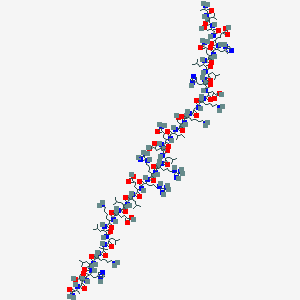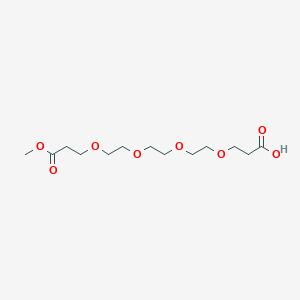
Acid-PEG4-mono-methyl ester
Übersicht
Beschreibung
Acid-PEG4-mono-methyl ester is a PEG linker with a carboxylic acid and methyl ester group . The methyl ester can be hydrolyzed under strong basic conditions . The carboxylic acid can react with primary amines in the presence of EDC and HATU to form stable amide bonds .
Molecular Structure Analysis
The IUPAC name for Acid-PEG4-mono-methyl ester is 3-oxo-2,6,9,12,15-pentaoxaoctadecan-18-oic acid . The InChI code is 1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15) . The molecular formula is C13H24O8 .Physical And Chemical Properties Analysis
Acid-PEG4-mono-methyl ester has a molecular weight of 308.33 . It has a boiling point of 433.8±40.0 C at 760 mmHg . The compound is stored at 4C .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
Unsaturated acid esters of polyethylene glycol (PEG), such as Acid-PEG4-mono-methyl ester, play a crucial role as monomers in polymer synthesis. These esters are used to prepare various polymers, including multifunctional polymers through graft copolymerization with other monomers. The modification of PEG with unsaturated acids like acrylic acid, methyl acrylic acid, and maleic acid has been extensively researched, showcasing the versatility of Acid-PEG4-mono-methyl ester in polymer chemistry (Chen, Xu, & Li, 2015).
Analytical Chemistry and Environmental Applications
Acid-PEG4-mono-methyl ester is significant in the field of analytical chemistry, particularly in the analysis of environmental samples. The detection of poly(ethylene glycols) and related acidic forms, including esters like Acid-PEG4-mono-methyl ester, is crucial for understanding the presence and impact of these compounds in natural waters. Advanced methods like liquid chromatography/electrospray/mass spectrometry have been developed for the efficient detection of such compounds in various water sources (Crescenzi, Di Corcia, Marcomini, & Samperi, 1997).
Food Science and Chromatography
In food science, Acid-PEG4-mono-methyl ester and similar compounds have been utilized in the analysis of fatty acids, such as the trans isomers of eicosapentaenoic and docosahexaenoic acid methyl esters. A polyethylene glycol stationary phase has shown effectiveness in separating these fatty acid isomers, which is vital for analyzing the nutritional content of food products like fish oils (Mjøs, 2008).
Pharmaceutical Applications
In the pharmaceutical industry, Acid-PEG4-mono-methyl ester derivatives, such as PEG ester surfactants, are synthesized for use in drug delivery systems. These surfactants, derived from the combination of PEG and fatty acids, have applications in oral and topical formulations, enhancing solubility, bioavailability, and providing protection for active pharmaceutical ingredients (Panigrahi et al., 2018).
Biotechnology and Environmental Remediation
The compound has also been explored in biotechnological applications, such as the synthesis of novel monomers for functionalized nanoparticles and coatings. These monomers, derived from reactions involving PEG mono methacrylate ester, exhibit diverse functionalities and are pivotal in modifying the acid-base or electrochemical properties of surfaces and particles (Mizrahi et al., 2010).
Eigenschaften
IUPAC Name |
3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGNNSWXCSXEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG4-mono-methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

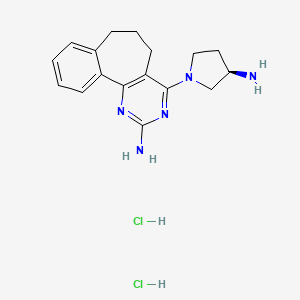
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)

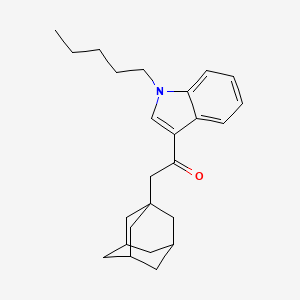
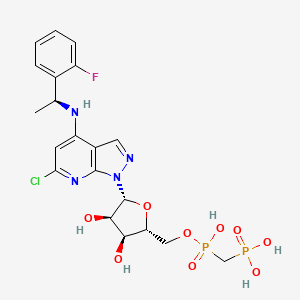
![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)
